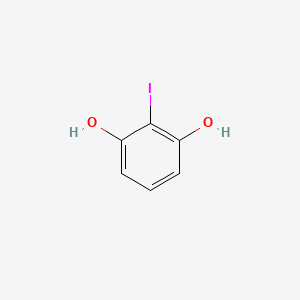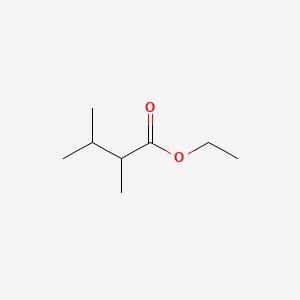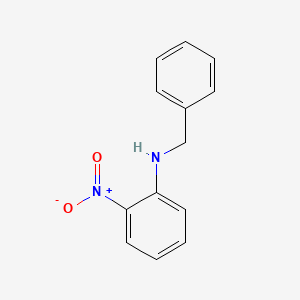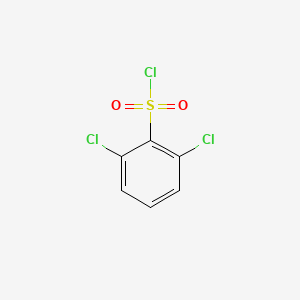
2-Yodobenceno-1,3-diol
Descripción general
Descripción
Synthesis Analysis
The synthesis of iodobenzene derivatives is a topic of interest in several of the provided papers. For instance, paper describes the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides to produce 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This process involves the formation of reactive hypervalent iodine species that act as electrophiles. Similarly, paper outlines a method for synthesizing 1,4-dialkoxy-2,5-diiodobenzenes through diiodination using iodine monochloride in an alcoholic solvent. These methods highlight the reactivity of iodobenzene compounds and their potential as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of iodobenzene derivatives is discussed in paper , which details the synthesis and crystal structure of 2,5-dibenzoyl-1,4-diiodobenzene. The crystal structure analysis reveals an orthorhombic space group and provides specific parameters such as cell dimensions and density. Paper explores the solid-state structures of sterically crowded 1,4-diiodo-2,3,5,6-tetraarylbenzenes, showing how steric pressure can lead to interesting distortions in the benzene ring. These studies suggest that the molecular structure of 2-Iodobenzene-1,3-diol would also be influenced by the presence of the iodine substituent and any additional functional groups.
Chemical Reactions Analysis
The chemical reactivity of iodobenzene derivatives is a central theme in the provided papers. Paper discusses the iodobenzene-catalyzed synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes, demonstrating the potential of iodobenzene to participate in cascade reactions involving C-C and C-O bond formation. Paper describes the RuCl3-catalyzed disproportionation of (diacetoxyiodo)benzene to iodylbenzene and iodobenzene, which then oxidizes alcohols to carbonyl compounds. These reactions showcase the versatility of iodobenzene compounds in various chemical transformations.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2-Iodobenzene-1,3-diol, they do provide information on related compounds. For example, the solubility of iodobenzene derivatives in different solvents, their melting points, and their reactivity towards electrophilic or nucleophilic agents can be inferred from the synthesis methods and reaction conditions described in the papers. The crystallographic data provided in paper and the discussion of steric effects in paper also contribute to understanding the physical properties of such compounds.
Aplicaciones Científicas De Investigación
Síntesis Orgánica e Intermediarios
2-Yodobenceno-1,3-diol sirve como un intermedio orgánico esencial. Puede sintetizarse a partir de resorcinol mediante yodación. Los agentes yodantes como el yodo elemental o una combinación de KIO₃ y KI se pueden usar para este propósito .
Síntesis en Agua de 3-Aril-1,2,4-Triazolo[4,3-a]Piridinas
Los investigadores han explorado el uso de this compound en reacciones verdes y eficientes. Por ejemplo, actúa como mediador en la ciclización oxidativa intramolecular de 3-aril-2-piridililhidrazonas de diferentes aldehídos aromáticos en un medio acuoso a temperatura ambiente .
Safety and Hazards
2-Iodobenzene-1,3-diol is classified as a Category 4 acute toxin, both orally and through inhalation, and can cause skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Mecanismo De Acción
Target of Action
2-Iodobenzene-1,3-diol is an organic intermediate It’s known to be involved in the synthesis of amino acid-derived novel chiral hypervalent iodine (v) reagents .
Mode of Action
It’s known that iodobenzene, a related compound, can serve as a substrate for various metal-catalyzed couplings . These reactions proceed via the oxidative addition of iodobenzene
Biochemical Pathways
Given its role as an intermediate in the synthesis of chiral hypervalent iodine (v) reagents , it’s likely involved in various organic synthesis pathways.
Result of Action
Its role as an intermediate in the synthesis of chiral hypervalent iodine (v) reagents suggests it may contribute to the formation of these reagents .
Análisis Bioquímico
Biochemical Properties
2-Iodobenzene-1,3-diol plays a significant role in biochemical reactions, particularly in the synthesis of novel chiral hypervalent iodine (V) reagents . These reagents are crucial in various oxidation reactions and are used to facilitate the synthesis of complex organic molecules. The compound interacts with enzymes such as amino acid hydroxylase and L-amino acid deaminase, which are involved in the oxidative and reductive formations of hydroxyl groups . These interactions are essential for the compound’s role in expanding amino acid metabolism and synthesizing structurally diverse diols.
Cellular Effects
2-Iodobenzene-1,3-diol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways . For instance, the compound can alter the expression of genes related to oxidative stress response and metabolic regulation, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 2-Iodobenzene-1,3-diol exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound can form covalent bonds with specific amino acid residues in enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodobenzene-1,3-diol have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound is known to be light-sensitive and should be stored in dark conditions to maintain its stability . Over time, it can degrade into other products, which may have different biochemical properties and effects on cells. Long-term studies have shown that prolonged exposure to 2-Iodobenzene-1,3-diol can lead to changes in cellular metabolism and function, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Iodobenzene-1,3-diol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These findings underscore the importance of dosage optimization in experimental studies to avoid potential toxicity.
Metabolic Pathways
2-Iodobenzene-1,3-diol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can enhance the production of certain diols by promoting the oxidative formation of hydroxyl groups from amino acids .
Transport and Distribution
Within cells and tissues, 2-Iodobenzene-1,3-diol is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its biochemical activity and the overall cellular response to its presence.
Subcellular Localization
The subcellular localization of 2-Iodobenzene-1,3-diol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and enzymes within these compartments
Propiedades
IUPAC Name |
2-iodobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJXHRMYHDWZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346981 | |
| Record name | 2-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41046-67-7 | |
| Record name | 2-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodoresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural features of the synthesized compound O,O′-2-Iodo-1,3-phenylene bis(diphenylphosphinothioate) derived from 2-Iodobenzene-1,3-diol?
A1: The research highlights that reacting 2-Iodobenzene-1,3-diol with chlorodiphenylphosphine, Et3N, and sulfur yields O,O′-2-Iodo-1,3-phenylene bis(diphenylphosphinothioate) []. This compound exhibits distinct structural characteristics:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1297861.png)
![Dibenzo[b,d]furan-2-sulfonic acid](/img/structure/B1297865.png)


